4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: is a chemical compound with the molecular formula C9H7F3N2O2 and a molecular weight of 232.16 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrimidine ring, making it a unique and versatile molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with trifluoromethylpyrimidine-5-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of related compounds and their biological activities .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. Its unique chemical structure may contribute to the development of new drugs targeting specific diseases or conditions .
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
- 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a cyclopropyl group and a trifluoromethyl group attached to a pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8-13-3-5(7(15)16)6(14-8)4-1-2-4/h3-4H,1-2H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNFMDGMALERE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628475 |
Source
|
Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914201-19-7 |
Source
|
Record name | 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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